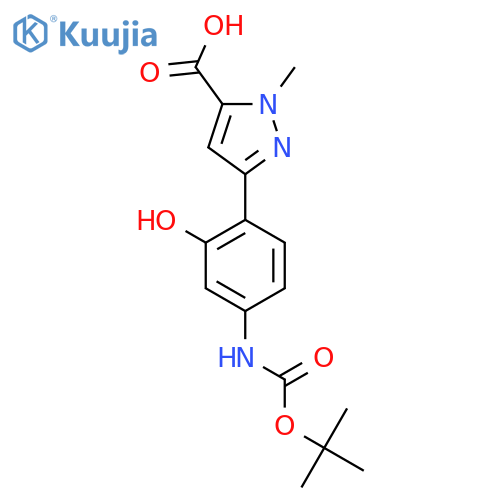

Cas no 2229285-93-0 (3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- EN300-2006995

- 2229285-93-0

- 3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

-

- インチ: 1S/C16H19N3O5/c1-16(2,3)24-15(23)17-9-5-6-10(13(20)7-9)11-8-12(14(21)22)19(4)18-11/h5-8,20H,1-4H3,(H,17,23)(H,21,22)

- InChIKey: GAQKLUZLAPRIJF-UHFFFAOYSA-N

- SMILES: O(C(NC1C=CC(=C(C=1)O)C1C=C(C(=O)O)N(C)N=1)=O)C(C)(C)C

計算された属性

- 精确分子量: 333.13247072g/mol

- 同位素质量: 333.13247072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 24

- 回転可能化学結合数: 5

- 複雑さ: 479

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 114Ų

3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006995-2.5g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 2.5g |

$2856.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-0.25g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 0.25g |

$1341.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-10.0g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 10g |

$6266.0 | 2023-05-31 | ||

| Enamine | EN300-2006995-0.05g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 0.05g |

$1224.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-1g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 1g |

$1458.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-1.0g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 1g |

$1458.0 | 2023-05-31 | ||

| Enamine | EN300-2006995-0.5g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 0.5g |

$1399.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-0.1g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 0.1g |

$1283.0 | 2023-09-16 | ||

| Enamine | EN300-2006995-5.0g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 5g |

$4226.0 | 2023-05-31 | ||

| Enamine | EN300-2006995-10g |

3-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

2229285-93-0 | 10g |

$6266.0 | 2023-09-16 |

3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報

3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Overview

The compound 3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 2229285-93-0, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The pyrazole ring is substituted with a methyl group at position 1 and a carboxylic acid group at position 5. The phenyl group attached to position 3 of the pyrazole ring introduces additional complexity, featuring both hydroxyl and carbamate functionalities. Specifically, the phenyl group is substituted with a hydroxyl group at position 2 and a carbamate group at position 4, where the carbamate is derived from tert-butoxycarbonyl (Boc) protecting group chemistry.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The pyrazole moiety, in particular, has been associated with various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the hydroxyl and carbamate groups further enhances the compound's potential for bioisosteric replacements or as a precursor for more complex molecules in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available starting materials. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by functionalization at specific positions to introduce the hydroxyl and carbamate groups. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial during these steps to ensure selective reactivity and prevent unwanted side reactions.

In terms of applications, this compound has shown promise in several areas. Its hydroxyl group provides opportunities for hydrogen bonding interactions, which are critical in many biological systems. The carboxylic acid group can act as an ionizable functional group, potentially influencing the compound's solubility and bioavailability. Furthermore, the combination of these functionalities makes this compound an attractive candidate for further modification or as a building block in more complex molecular architectures.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have revealed potential binding affinities to various protein targets, suggesting possible roles in enzyme inhibition or receptor modulation. These insights are particularly valuable in early-stage drug discovery efforts.

In conclusion, 3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid represents a fascinating example of how structural complexity can lead to diverse functional properties. Its unique combination of heterocyclic and functional groups positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover its full potential, this compound may play a pivotal role in advancing new therapeutic strategies and materials science innovations.

2229285-93-0 (3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid) Related Products

- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)

- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)

- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)

- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)